4-Ethyl-3,3-dimethylhexane
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Overview
Description
4-Ethyl-3,3-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,3-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 3,3-dimethylhexane with ethyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like ether to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as zeolites or metal oxides are used to promote the alkylation reaction. The process is carried out in large reactors where temperature and pressure are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,3-dimethylhexane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although this is less common due to the stability of alkanes.
Major Products
Substitution: Halogenated derivatives of this compound.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
4-Ethyl-3,3-dimethylhexane is used in various fields of scientific research:
Chemistry: As a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the formulation of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,3-dimethylhexane is primarily physical rather than chemical due to its inert nature. In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. This interaction is driven by hydrophobic forces and does not involve specific molecular targets or pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylhexane
- 4-Ethyl-2,2-dimethylhexane
- 3,4-Dimethylhexane
Uniqueness
4-Ethyl-3,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity and interactions in both chemical and biological contexts .
Properties
CAS No. |
52897-05-9 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(7-2)10(4,5)8-3/h9H,6-8H2,1-5H3 |
InChI Key |
ZRTXVJYJVBTXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CC |
Origin of Product |
United States |
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